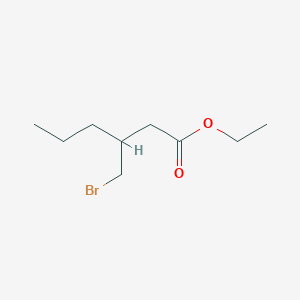

Ethyl 3-(bromomethyl)hexanoate

Description

Significance of Bromomethyl Esters as Versatile Synthetic Intermediates

Bromomethyl esters, a specific type of halogenated ester, are particularly valuable as synthetic intermediates. The presence of the bromine atom at a primary carbon adjacent to an ester group makes them highly reactive towards nucleophilic substitution reactions. fiveable.me This reactivity allows for the introduction of a wide range of functional groups, expanding the synthetic utility of the ester. fiveable.me The ability to selectively introduce and later remove the bromine atom provides a strategic advantage in the multi-step synthesis of complex targets like pharmaceuticals and natural products. fiveable.me

Structural and Functional Context of Ethyl 3-(bromomethyl)hexanoate within Synthetic Chemistry

This compound, with the chemical formula C9H17BrO2, is a chiral compound featuring a bromomethyl group at the third position of the ethyl hexanoate (B1226103) backbone. nih.govnih.gov This specific placement of the bromomethyl group influences its reactivity and potential applications in synthesis. Its structure renders it highly reactive in nucleophilic substitution reactions, making it a key intermediate in the synthesis of various compounds. A notable application is its use as a precursor in the synthesis of the antiepileptic drug brivaracetam. chemicalbook.com

Physicochemical Properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C9H17BrO2 |

| Molecular Weight | 237.13 g/mol nih.govnih.gov |

| Boiling Point | 251.1±23.0 °C (Predicted) chemicalbook.com |

| Density | 1.1±0.1 g/cm3 (Predicted) chemicalbook.com |

Research Landscape and Emerging Trends in Stereoselective Halogenation

The stereoselective introduction of halogen atoms into organic molecules is a significant and intensely investigated area of research. nih.gov The development of methods for the controlled installation of halogen-bearing stereogenic centers is crucial for the synthesis of optically active halogenated compounds, which often exhibit unique biological activities. nih.govnih.gov

Recent advancements have focused on catalytic asymmetric halogenation. nih.gov While metal-catalyzed approaches have been extensively studied, organocatalysis has emerged as a powerful alternative. nih.gov These methods aim to achieve high enantioselectivity in the formation of carbon-halogen bonds, a challenging yet highly rewarding endeavor in synthetic chemistry. nih.govresearchgate.net The development of efficient and selective methodologies for introducing halogens, particularly fluorine and bromine, into organic molecules remains a key focus for the life science and pharmaceutical industries. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(bromomethyl)hexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO2/c1-3-5-8(7-10)6-9(11)12-4-2/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWPILIRWIBGKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)OCC)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Chemical Synthesis of Ethyl 3 Bromomethyl Hexanoate

Direct Functionalization and Halogenation Routes

These methods involve the direct introduction of the bromoethyl group or a precursor functional group onto a hexanoic acid or ester backbone.

Bromination of Carboxylic Acid Precursors and Subsequent Esterification

A common and effective strategy involves the initial preparation of a brominated carboxylic acid, which is then esterified to yield the target compound.

(R)-3-(bromomethyl)hexanoic acid serves as a crucial chiral precursor for the synthesis of the corresponding ethyl ester. nih.gov A widely employed method for its preparation is the ring-opening of a lactone. Specifically, (R)-4-n-propyl-dihydrofuran-2-one is treated with hydrobromic acid (HBr). This reaction is typically conducted in a non-polar solvent like cyclohexane (B81311) at elevated temperatures, around 70-80°C, to facilitate the reaction, which usually reaches completion within 2 to 4 hours. The mechanism involves the protonation of the lactone's oxygen by HBr, followed by a nucleophilic attack of the bromide ion on the carbonyl carbon, leading to the opening of the lactone ring and the formation of (R)-3-(bromomethyl)hexanoic acid.

It is important to control the reaction conditions to minimize racemization. Strategies to maintain the desired stereochemistry include using buffered conditions, such as the addition of sodium acetate (B1210297) to maintain a pH of 4-5, and keeping the reaction temperature below 10°C.

| Parameter | Value |

| Starting Material | (R)-4-n-propyl-dihydrofuran-2-one |

| Reagent | Hydrobromic Acid (HBr) |

| Solvent | Cyclohexane |

| Temperature | 70-80°C |

| Reaction Time | 2-4 hours |

| Product | (R)-3-(bromomethyl)hexanoic acid |

The subsequent conversion of (R)-3-(bromomethyl)hexanoic acid to its ethyl ester is typically achieved through Fischer esterification. masterorganicchemistry.com This reaction involves treating the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is generally carried out under reflux conditions to drive the equilibrium towards the formation of the ester. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. masterorganicchemistry.com The elimination of water then yields the final product, ethyl 3-(bromomethyl)hexanoate. masterorganicchemistry.com

| Parameter | Value |

| Starting Material | (R)-3-(bromomethyl)hexanoic acid |

| Reagent | Ethanol |

| Catalyst | Sulfuric Acid (H₂SO₄) or Tosic Acid (TsOH) |

| Condition | Reflux |

| Product | (R)-Ethyl 3-(bromomethyl)hexanoate |

Radical Bromination Strategies on Corresponding Ethyl Hexanoate (B1226103) Derivatives

An alternative approach involves the direct bromination of an ethyl hexanoate derivative through a radical mechanism. ma.eduyoutube.com This method typically utilizes a radical initiator, such as light (hv) or a chemical initiator like benzoyl peroxide, to generate bromine radicals from molecular bromine (Br₂). ma.edupearson.com These highly reactive bromine radicals can then abstract a hydrogen atom from the ethyl hexanoate backbone.

The regioselectivity of this reaction is a critical consideration. Radical bromination preferentially occurs at the most substituted carbon atom due to the stability of the resulting radical intermediate. youtube.com Therefore, in the case of ethyl hexanoate, bromination would be expected to favor the tertiary carbon if one were present. In its absence, the secondary carbons are the next most likely sites for bromination. youtube.com The reaction of a bromine radical with a hydrocarbon forms HBr and a hydrocarbon radical, which then reacts with another bromine molecule to form the brominated product and a new bromine radical, propagating the chain reaction. ma.edu

A study on the radical bromination of methyl hexanoate using N-bromodimethylamine and ferrous sulfate (B86663) in concentrated sulfuric acid showed a high degree of selectivity. rsc.org The isomer distribution was found to be highly specific, demonstrating the influence of the polar ester group on the reaction's outcome. rsc.org

| Reagent | Conditions | Selectivity |

| N-bromodimethylamine/FeSO₄ | Concentrated H₂SO₄ | High selectivity for specific isomers |

| Br₂ | Light (hv) | Favors substitution at the most substituted carbon |

Convergent Synthetic Approaches from Diversified Starting Materials

Convergent syntheses involve the preparation of different fragments of the target molecule separately, which are then combined in the final steps. This can be an efficient strategy for complex molecules.

Synthesis from Lactone Ring Opening Reactions

As mentioned previously in the context of preparing the carboxylic acid intermediate, the ring-opening of lactones is a powerful method for introducing the bromomethyl group. The synthesis of this compound can directly start from a suitable lactone precursor. For instance, (R)-4-propyldihydrofuran-2-one can be directly converted to the target ester. This process involves two key steps: the ring opening of the lactone with a bromine source like trimethylbromosilane or hydrogen bromide to introduce the bromomethyl group, followed by esterification of the resulting carboxylic acid with ethanol under acidic conditions.

This approach is well-documented and offers a reliable route to the desired product with good control over stereochemistry, which is particularly important for the synthesis of enantiomerically pure pharmaceuticals.

| Starting Material | Key Steps |

| (R)-4-propyldihydrofuran-2-one | 1. Ring opening with a bromine source (e.g., trimethylbromosilane, HBr) 2. Esterification with ethanol under acidic conditions |

Hydrobromic Acid-Mediated Ring Opening of (R)-4-Propyldihydrofuran-2(3H)-one

A common and direct route to (R)-ethyl 3-(bromomethyl)hexanoate involves the ring-opening of (R)-4-propyldihydrofuran-2(3H)-one. This lactone, a crucial chiral intermediate, can be synthesized from various starting materials, including (R)-2-propylsuccinic acid 4-tert-butyl ester. chemicalbook.com

The ring-opening reaction is typically achieved by heating the lactone in a mixture of hydrobromic acid and acetic acid. google.com This process directly yields (R)-3-(bromomethyl)hexanoic acid. Subsequent esterification with ethanol, often catalyzed by a strong acid like sulfuric acid, produces the target compound, (R)-ethyl 3-(bromomethyl)hexanoate. google.com

| Starting Material | Reagents | Product | Ref. |

| (R)-4-Propyldihydrofuran-2(3H)-one | 1. Hydrobromic acid, Acetic acid2. Ethanol, Sulfuric acid | (R)-Ethyl 3-(bromomethyl)hexanoate | google.com |

Variants Utilizing Trimethylsilane and Subsequent Halogenation

An alternative approach for the ring-opening of (R)-4-propyldihydrofuran-2(3H)-one utilizes trimethylsilyl (B98337) bromide (TMSBr). This reagent facilitates the cleavage of the lactone ring to form a silyl (B83357) ester intermediate, which is then converted to the corresponding methyl ester. google.comnih.gov

In a reported synthesis, (R)-4-propyldihydrofuran-2(3H)-one is treated with trimethylsilyl bromide, followed by esterification with methanol (B129727) to yield methyl (R)-3-(bromomethyl)hexanoate. google.comnih.gov While this specific example yields the methyl ester, the methodology can be adapted to produce the ethyl ester by using ethanol in the esterification step.

| Starting Material | Reagents | Intermediate | Final Product (by analogy) | Ref. |

| (R)-4-Propyldihydrofuran-2(3H)-one | 1. Trimethylsilyl bromide2. Methanol | Methyl (R)-3-(bromomethyl)hexanoate | (R)-Ethyl 3-(bromomethyl)hexanoate | google.comnih.gov |

Routes Involving Beta-Hydroxy Ester Intermediates

Reformatsky Reaction as a Precursor Step

The Reformatsky reaction provides a pathway to β-hydroxy esters, which are key precursors for the synthesis of this compound. This reaction involves the reaction of an α-haloester with an aldehyde or ketone in the presence of zinc metal. beilstein-journals.org

For the synthesis of the precursor to this compound, the Reformatsky reaction would typically involve the reaction of an appropriate aldehyde with an α-bromoester. The resulting β-hydroxy ester can then be further functionalized.

Derivatization of Hydroxyl Groups to Bromide Functionality

Once the β-hydroxy ester intermediate, such as ethyl 3-(hydroxymethyl)hexanoate, is obtained, the hydroxyl group must be converted to a bromide. This transformation is a critical step in forming the final product.

A common method for this conversion is the use of brominating agents like hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) under anhydrous conditions. These reagents effectively replace the hydroxyl group with a bromine atom, yielding this compound.

| Precursor | Reagent | Product | Ref. |

| Ethyl 3-(hydroxymethyl)hexanoate | Hydrobromic acid or Phosphorus tribromide | This compound |

Multi-Step Approaches via Chiral Pool Starting Materials

Condensation and Ring-Opening Sequences from Chiral Epichlorohydrin

A sophisticated synthetic route to (R)-ethyl 3-(bromomethyl)hexanoate begins with the commercially available chiral building block, (R)-epichlorohydrin. nih.gov This multi-step approach leverages the inherent chirality of the starting material to produce the enantiomerically pure target compound.

The synthesis commences with the condensation of diphenyl malonate and (R)-epichlorohydrin to form phenyl (1R,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate. nih.gov This intermediate is then treated with ethylmagnesium bromide and a copper(I) iodide catalyst. Subsequent Krapcho decarboxylation with lithium chloride yields (R)-4-propyldihydrofuran-2(3H)-one. nih.gov As described previously, this lactone can then be converted to the final product. A patent describes the ring opening of (R)-4-propyldihydrofuran-2-one with trimethyl bromosilane (B8379080) and subsequent esterification with methanol to give (R)-3-bromomethyl hexanoate. google.com

| Starting Material | Key Intermediates | Final Product | Ref. |

| (R)-Epichlorohydrin | Phenyl (1R,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate, (R)-4-Propyldihydrofuran-2(3H)-one | (R)-Ethyl 3-(bromomethyl)hexanoate | google.comnih.gov |

Reactivity Profiles and Mechanistic Investigations of Ethyl 3 Bromomethyl Hexanoate

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The presence of the electrophilic bromomethyl group makes ethyl 3-(bromomethyl)hexanoate highly susceptible to nucleophilic substitution reactions. smolecule.com In these reactions, the bromine atom acts as a leaving group and is replaced by a variety of nucleophiles, leading to the formation of diverse derivatives. smolecule.com This reactivity is fundamental to its application as an intermediate in the synthesis of more complex molecules, notably pharmaceuticals. smolecule.com

Intermolecular SN2 Reactions with Various Nucleophiles

This compound readily undergoes intermolecular S\textsubscript{N}2 reactions. The carbon atom attached to the bromine is the electrophilic center, which is attacked by nucleophiles, resulting in the displacement of the bromide ion. This versatile reactivity allows for the introduction of a wide range of functional groups. For example, it is a crucial reagent in the biocatalytic route to the novel antiepileptic drug brivaracetam. pharmaffiliates.comchemicalbook.com

A variety of nucleophiles can be employed in these reactions, leading to different products. The following table provides examples of potential intermolecular S\textsubscript{N}2 reactions with this compound.

| Nucleophile | Reagent Example | Product Type |

| Amine | Ammonia, Primary/Secondary Amines | Substituted Amines |

| Azide (B81097) | Sodium Azide | Alkyl Azides |

| Cyanide | Sodium Cyanide | Nitriles |

| Hydroxide | Sodium Hydroxide | Alcohols |

| Thiolate | Sodium Thiolate | Thioethers |

| Carboxylate | Sodium Acetate (B1210297) | Esters |

Intramolecular Cyclization Pathways

Under specific conditions, this compound can undergo intramolecular cyclization reactions. For instance, treatment of (3R)-3-(bromomethyl)hexanoic acid, a closely related precursor, with a cyclizing agent such as hydrochloric acid, hydrobromic acid, or sulfuric acid can lead to the formation of (4R)-4-propyldihydrofuran-2(3H)-one. google.com This type of reaction involves the internal attack of a nucleophilic portion of the molecule on the electrophilic carbon bearing the bromine atom. The propensity for cyclization is influenced by factors such as chain length, steric hindrance, and the nature of the solvent and reagents used.

Radical-Mediated Transformations

Beyond its ionic reactivity, the carbon-bromine bond in this compound can undergo homolytic cleavage to generate radical intermediates. These radicals can then participate in a variety of transformations.

Photo-Induced Alkylation Reactions Involving Alpha-Bromo Esters

Visible-light-induced ruthenium catalysis has been shown to facilitate the meta-C-H alkylation of arenes with α-bromo esters at room temperature. researchgate.net While this specific reaction has not been detailed for this compound itself, the general principle suggests its potential as an alkylating agent in such photocatalytic systems. researchgate.net These reactions often proceed under mild conditions and offer a high degree of regioselectivity. researchgate.net The mechanism typically involves the formation of an alkyl radical from the α-bromo ester, which then adds to the aromatic ring. researchgate.net

Similarly, the α-alkylation of aldehydes with certain alkyl bromides can be achieved through photochemical processes involving enamines. acs.org These reactions are initiated by light and can proceed via the formation of an electron donor-acceptor (EDA) complex between the enamine and the alkyl halide, leading to a single-electron transfer and the generation of radical intermediates. acs.org

Decarboxylative Halogenation Mechanisms

Decarboxylative halogenation is a fundamental process for converting carboxylic acids into organic halides. acs.orgnih.gov This transformation involves the cleavage of a carbon-carbon bond and the release of carbon dioxide. acs.orgnih.gov While this reaction typically starts from a carboxylic acid, understanding the reverse, carboxylation, can provide insight into the stability and reactivity of the C-Br bond. The Hunsdiecker reaction, a classic example of decarboxylative halogenation, proceeds through a free radical mechanism. acs.orgnih.gov More modern methods often employ photocatalysis to generate radical intermediates from carboxylic acids. princeton.edu These reactions highlight the potential for radical formation at the carbon adjacent to a carbonyl group, a structural feature present in this compound.

Characterization of Alkyl Radical Intermediates

The generation of alkyl radicals from precursors like α-bromo esters is a key step in many organic transformations. nih.gov These radicals can be generated through various methods, including the use of radical initiators or photoredox catalysis. nih.govmdpi.com Once formed, these α-ester radicals can participate in a range of reactions, including addition to alkenes. nih.gov The stability and reactivity of these radical intermediates are influenced by the substituents on the α-carbon. In the context of this compound, the resulting radical would be a primary alkyl radical, which is generally less stable and more reactive. The presence of the ester group can influence the radical's properties through inductive and resonance effects.

Organometallic and Transition Metal-Catalyzed Reactions

The presence of a carbon-bromine bond allows this compound to engage in a variety of reactions mediated by metals. These transformations are fundamental for creating new carbon-carbon bonds and accessing more complex molecular architectures.

Zinc-Promoted Reactions

Zinc-promoted reactions, particularly the Reformatsky reaction, represent a classical method for converting α-halo esters and their β-analogs into valuable intermediates. pw.livebyjus.comnrochemistry.com The reaction involves the oxidative insertion of metallic zinc into the carbon-halogen bond to form an organozinc reagent, often referred to as a Reformatsky enolate. pw.livewikipedia.org This intermediate is less reactive than Grignard or organolithium reagents, which prevents it from reacting with the ester functionality. wikipedia.org The organozinc compound then adds to a carbonyl compound, such as an aldehyde or ketone, to yield a β-hydroxy ester after an acidic workup. pw.livebyjus.com

The mechanism proceeds through the formation of a dimerized zinc enolate, which coordinates to the carbonyl oxygen in a six-membered chair-like transition state before forming the new C-C bond. nrochemistry.comwikipedia.org The yields of the Reformatsky reaction can often be improved by using activated zinc powder or a copper-zinc couple. byjus.compsiberg.com This reaction is a powerful alternative to the aldol (B89426) reaction, especially for highly substituted ketones, and is suitable for both intermolecular and intramolecular applications. nrochemistry.com

Table 1: Key Features of Zinc-Promoted Reformatsky Reactions

| Feature | Description | Source(s) |

|---|---|---|

| Reactants | α-Halo or β-halo ester, aldehyde or ketone, metallic zinc. | pw.livebyjus.com |

| Key Intermediate | Organozinc reagent (Reformatsky enolate). | nrochemistry.comwikipedia.org |

| Product | β-Hydroxy ester. | pw.live |

| Mechanism | Oxidative addition of zinc, formation of a zinc enolate, nucleophilic addition to a carbonyl group. | nrochemistry.comwikipedia.org |

| Advantages | Tolerates ester groups, works with hindered ketones, can be performed intramolecularly. | nrochemistry.comwikipedia.org |

Indium-Promoted Nucleophilic Additions

Indium has emerged as a highly effective metal for mediating Barbier-type reactions, which are similar to Grignard and Reformatsky reactions but with the key difference that the organometallic species is generated in situ. wikipedia.org This process involves the reaction of an alkyl halide, a carbonyl compound, and the metal in a single step. wikipedia.org Indium is particularly attractive because it is relatively inexpensive and insensitive to water, allowing many reactions to be conducted in aqueous media, which aligns with the principles of green chemistry. wikipedia.orgrsc.org

In the context of bromoesters like this compound, indium mediates the nucleophilic addition to aldehydes. rsc.org Studies on similar compounds, such as 3-bromomethyl-5H-furan-2-one, have shown that indium-mediated Barbier-type allylations proceed efficiently in aqueous solvents, yielding the desired alcohol products in moderate to high yields and with excellent diastereoselectivity. rsc.org The regioselectivity of additions involving related propargyl bromides can also be controlled, leading to either homopropargyl or allenylic alcohols depending on the substituents. rsc.org

Table 2: Characteristics of Indium-Promoted Barbier-Type Reactions

| Characteristic | Detail | Source(s) |

|---|---|---|

| Reaction Type | Barbier-type nucleophilic addition. | wikipedia.org |

| Metal | Indium. | wikipedia.orgrsc.org |

| Key Feature | In situ generation of the organometallic reagent. | wikipedia.org |

| Solvents | Can be performed in aqueous media. | wikipedia.orgrsc.org |

| Substrates | Alkyl halides (including bromoesters), aldehydes, ketones. | wikipedia.orgrsc.org |

| Products | Primary, secondary, or tertiary alcohols. | wikipedia.org |

Cross-Coupling Reactivity of Related Beta-Haloenol Esters

While direct cross-coupling studies on this compound are not extensively documented, the reactivity of structurally analogous β-haloenol esters provides significant insight. These compounds are versatile substrates in transition metal-catalyzed cross-coupling reactions, which are pivotal for constructing polysubstituted olefins. mdpi.com

Palladium-catalyzed reactions are the most studied. For instance, Suzuki-Miyaura couplings of bromoenol acetates with various organoboron reagents proceed in high yields with complete retention of the double bond stereochemistry. mdpi.com Similarly, Sonogashira-type couplings between β-haloenol esters and terminal alkynes are widely used to generate enynyl esters, again with preservation of the C=C bond geometry. mdpi.com These reactions demonstrate the utility of the carbon-halogen bond in β-halo esters as a handle for introducing a wide range of alkyl, aryl, and alkenyl groups.

Table 3: Palladium-Catalyzed Cross-Coupling of β-Haloenol Esters

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type | Source(s) |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron reagents | [Pd(PPh₃)₄], Base | Trisubstituted olefins | mdpi.com |

| Sonogashira | Terminal alkynes | Palladium catalyst, Copper co-catalyst | Enynyl esters | mdpi.com |

| Heck | Alkenes | Palladium catalyst, Base | Substituted dienes/olefins | youtube.com |

Rearrangement and Functionalization Pathways

Beyond organometallic coupling, the structure of this compound and related compounds allows for unique rearrangement and functionalization reactions, expanding their synthetic utility.

One-Carbon Ring-Expansion Reactions of Related Bromomethyl Beta-Keto Esters

Ring-expansion strategies are valuable for accessing medium and large ring systems that are often challenging to synthesize via direct cyclization. researchgate.net One such method involves the one-carbon ring expansion of cyclic β-keto esters. While the substrate is a β-keto ester rather than a simple ester, the principles are relevant to the functional group array present in bromomethylated compounds.

In a zinc-mediated process, cyclic β-keto esters can react with a zinc carbenoid reagent (e.g., CF₃CO₂ZnCH₂I) to yield ring-expanded products in moderate to good yields. organic-chemistry.orgorganic-chemistry.org The proposed mechanism involves the formation of a zinc enolate, followed by cyclopropanation and subsequent cleavage of the internal bond to afford the expanded ring. organic-chemistry.org This methodology has been applied to the synthesis of marine alkaloids, where a [n + 4] ring expansion of a cyclic β-keto ester was a key step. nih.gov

Table 4: Ring Expansion of Cyclic β-Keto Esters

| Starting Material (Ring Size) | Reagent/Method | Product (Ring Size) | Source(s) |

|---|---|---|---|

| Cyclic β-keto ester (n) | CF₃CO₂ZnCH₂I | Ring-expanded β-keto ester (n+1) | organic-chemistry.orgorganic-chemistry.org |

| Cyclo-octanone (forms 9-membered β-keto ester) | Ethyl azoacetate, BF₃·Et₂O | Ring-expanded keto-lactam (13-membered) | nih.gov |

Stereoselective Elimination Reactions to Unsaturated Esters

β-Halo esters are precursors to α,β-unsaturated esters through elimination reactions. The stereochemical outcome of these reactions (i.e., the formation of E or Z isomers) is highly dependent on the reaction conditions and the substrate's stereochemistry.

A prominent application is the stereoselective synthesis of (E)-α,β-unsaturated esters. In one approach, related β-phosphoroxylated allylic esters, formed from 4-chloroacetoacetates, undergo a triethylamine-catalyzed 1,3-hydrogen migration to give the thermodynamically favored (E)-α,β-unsaturated ester with greater than 99% stereoselectivity. nih.gov This demonstrates how careful selection of reagents and reaction pathways can precisely control the geometry of the resulting double bond, which is crucial for the synthesis of biologically active molecules. nih.gov

Table 5: Stereoselective Elimination to Unsaturated Esters

| Substrate Type | Reagent/Catalyst | Product | Key Feature | Source(s) |

|---|---|---|---|---|

| β-Phosphoroxylated allylic ester | Triethylamine | (E)-α,β-Unsaturated ester | >99% E-stereoselectivity via 1,3-hydrogen migration. | nih.gov |

Stereochemical Aspects and Chiral Control in the Synthesis and Reactions of Ethyl 3 Bromomethyl Hexanoate

Enantioselective Synthesis Methodologies for the (R)-Isomer

Achieving high enantiomeric purity of the (R)-isomer of Ethyl 3-(bromomethyl)hexanoate is a primary objective in its synthesis. Methodologies to achieve this stereocontrol typically involve asymmetric catalysis or the use of chiral auxiliaries.

Asymmetric catalysis offers an efficient route to enantiomerically pure compounds by employing a small amount of a chiral catalyst to generate a large quantity of a chiral product. In the context of synthesizing the (R)-isomer, this can be approached through methods like the enantioselective reduction of a precursor or through biocatalytic routes. pharmaffiliates.comgoogle.com

For instance, the synthesis can begin from a prochiral precursor, where a chiral catalyst guides the reaction to selectively form the (R)-enantiomer. While specific catalysts for the direct synthesis of (R)-Ethyl 3-(bromomethyl)hexanoate are proprietary, related syntheses provide insight. For example, catalyst systems generated in situ from components like copper(II) chloride, sodium tert-butoxide, and chiral ligands such as (S)-p-tol-BINAP have been used for asymmetric synthesis, achieving good to excellent enantioselectivities in related compounds. google.com Chiral phosphoric acids derived from H₈–BINOL are also powerful catalysts in various asymmetric transformations. nih.gov Biocatalytic resolutions, using enzymes to selectively react with one enantiomer from a racemic mixture, represent another powerful strategy. google.com

Table 1: Examples of Asymmetric Catalysis Approaches

| Catalysis Type | Catalyst System Components | Precursor Type | Key Feature |

|---|---|---|---|

| Metal-Catalyzed | Copper Salt (e.g., CuCl₂), Chiral Ligand (e.g., BINAP derivatives), Base | Unsaturated lactone | In situ generation of the active chiral catalyst. google.com |

| Biocatalytic | Enzymes (e.g., Lipases) | Racemic ester precursor | High enantiomeric excess (ee) through kinetic resolution. google.com |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. This strategy is effective for establishing the stereocenter that ultimately becomes the (R)-configured center in this compound.

A common approach involves reacting a precursor acid with a chiral amine, such as (S)-1-phenylethylamine, to form a pair of diastereomeric amides. google.com These diastereomers can be separated using standard techniques like crystallization or chromatography. Once separated, the desired diastereomer is carried forward, and the chiral auxiliary is cleaved to yield the enantiomerically pure acid, which is then esterified to this compound. google.com This method can achieve high diastereomeric excess, often in the range of 80-90%. google.com

Diastereoselective Control in Functionalization Reactions

When this compound is used as a building block, it often reacts with other chiral molecules, creating products with multiple stereocenters. Controlling the diastereoselectivity of these reactions is crucial.

The reaction between an enolate of a beta-amino ester and an electrophile like this compound is a key carbon-carbon bond-forming reaction. fiveable.me This is a classic Sₙ2 reaction where the nucleophilic enolate attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. libretexts.orglibretexts.org

The enolate is typically formed by treating the beta-amino ester with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). libretexts.orglibretexts.org The resulting enolate then reacts with the bromomethyl substrate. When both the enolate and the alkylating agent are chiral, the reaction can produce a mixture of diastereomers. The inherent stereochemistry of both reactants influences the facial selectivity of the approach of the electrophile to the enolate, determining the configuration of the newly formed stereocenter relative to the existing ones.

Several factors are critical in controlling the diastereomeric ratio in reactions that form multiple chiral centers.

Steric Hindrance: The existing stereocenter on the enolate and the (R)-configuration of this compound create a specific three-dimensional environment. The nucleophile will preferentially attack from the less sterically hindered face to minimize non-bonded interactions in the transition state.

Solvent and Temperature: The choice of solvent can affect the aggregation state and reactivity of the enolate. fiveable.me Low temperatures (e.g., -78°C) are often used to enhance selectivity by slowing down the reaction and amplifying the energetic differences between the diastereomeric transition states. fiveable.memasterorganicchemistry.com

Chelation Control: In some cases, the lithium cation from the LDA base can coordinate with carbonyl oxygens or other heteroatoms in the enolate, creating a more rigid, cyclic transition state. This chelation can lock the conformation of the nucleophile, leading to a higher degree of facial selectivity and improved diastereoselectivity.

Table 2: Factors Governing Diastereoselectivity

| Factor | Influence | Desired Condition for High Selectivity |

|---|---|---|

| Substrate Stereochemistry | Pre-existing chiral centers direct the approach of the reactants. | Matching of substrate and reagent chirality. |

| Steric Bulk | Bulky groups on either reactant can block one face from attack. libretexts.org | Use of sterically demanding protecting groups or auxiliaries. |

| Reaction Temperature | Lower temperatures increase the energy difference between transition states. fiveable.me | Cryogenic temperatures (e.g., -78 °C). |

| Base/Counterion | The nature of the base and its counterion (e.g., Li⁺, Na⁺) can promote chelation. google.com | Strong, bulky bases like LDA; lithium counterions for chelation. |

| Solvent | Solvent polarity and coordinating ability affect enolate structure and reactivity. fiveable.me | Aprotic, coordinating solvents like Tetrahydrofuran (B95107) (THF). |

Retention and Inversion of Configuration During Transformations

The stereochemical outcome at the carbon bearing the bromomethyl group is a direct consequence of the reaction mechanism. In nucleophilic substitution reactions involving this compound, the configuration can either be inverted or retained.

Given that the bromine is attached to a primary carbon, the dominant mechanism for nucleophilic substitution is the Sₙ2 pathway. A hallmark of the Sₙ2 reaction is the backside attack of the nucleophile on the electrophilic carbon. This approach, from the side opposite the leaving group (bromide), forces the stereocenter to undergo an inversion of configuration, similar to an umbrella turning inside out in the wind.

However, retention of configuration is also possible, though less common for this specific substrate. It would typically require a more complex reaction pathway, such as a double inversion (two consecutive Sₙ2 reactions) or a mechanism that does not involve direct substitution at the chiral center itself. The choice of nucleophile and solvent can be critical; for instance, certain bulky nucleophiles or specific solvent conditions could potentially alter the reaction pathway, although inversion remains the overwhelmingly favored outcome for standard Sₙ2 conditions.

Analysis of Stereochemical Stability under Reaction Conditions

The stereocenter in this compound, and related chiral intermediates, is susceptible to racemization under certain reaction conditions, most notably in the presence of basic reagents. This instability can be a significant challenge in multi-step syntheses where the compound is subjected to various chemical environments.

The primary mechanism for the loss of stereochemical integrity involves the deprotonation of the carbon atom adjacent to the ester carbonyl group, leading to the formation of an achiral enolate intermediate. Subsequent reprotonation can occur from either face of the enolate, resulting in a mixture of both enantiomers and thus a reduction in the enantiomeric excess (ee) of the desired product.

Research in the synthesis of related compounds has highlighted that the reaction conditions must be carefully controlled to maintain the optical purity of the chiral intermediates. For instance, in reactions involving bases, the choice of base, its concentration, and the reaction temperature are crucial factors in preventing epimerization.

To illustrate the potential impact of reaction conditions on stereochemical stability, the following table presents hypothetical data based on general principles of organic chemistry and information from related synthetic processes.

Table 1: Illustrative Stereochemical Stability of (R)-Ethyl 3-(bromomethyl)hexanoate under Various Reaction Conditions

| Reaction Condition | Reagent | Enantiomeric Excess (ee) of Product (%) | Predominant Stereochemical Outcome |

| Neutral | Water | >99 | Retention |

| Acidic (Anhydrous) | HCl in Ethanol (B145695) | >99 | Retention |

| Basic (Mild) | Sodium Bicarbonate | 95-98 | Slight Racemization |

| Basic (Strong) | Sodium Hydroxide | 70-80 | Significant Racemization |

| Nucleophilic Substitution (SN2) | Sodium Azide (B81097) | >99 | Inversion |

Note: This table is illustrative and based on general chemical principles. Actual experimental results may vary.

Impact of Solvent Polarity and Temperature on Optical Purity

The polarity of the solvent and the reaction temperature are two additional critical parameters that can significantly influence the stereochemical stability and optical purity of this compound during its synthesis and subsequent reactions.

Solvent Polarity: Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), can facilitate the formation of the enolate intermediate by stabilizing the charged species, thereby increasing the rate of racemization. In contrast, nonpolar solvents are generally less likely to promote enolization and thus help in preserving the optical purity of the chiral center. The choice of solvent can also influence the pathway of nucleophilic substitution reactions, with polar aprotic solvents favoring SN2 reactions, which typically proceed with inversion of configuration.

Temperature: An increase in temperature generally leads to an increase in the rate of racemization. Higher temperatures provide the necessary activation energy for the deprotonation-reprotonation equilibrium to occur more rapidly. Therefore, conducting reactions at lower temperatures is a common strategy to minimize the loss of optical purity. For instance, in the synthesis of Brivaracetam, it has been noted that controlling the reaction temperature below 0°C is effective in controlling the formation of racemized impurities.

The interplay between solvent polarity and temperature is crucial. A polar solvent at an elevated temperature would present the highest risk of racemization.

The following table provides an illustrative overview of the combined effects of solvent polarity and temperature on the optical purity of (R)-ethyl 3-(bromomethyl)hexanoate.

Table 2: Illustrative Impact of Solvent Polarity and Temperature on the Optical Purity of (R)-Ethyl 3-(bromomethyl)hexanoate

| Solvent | Dielectric Constant (Approx.) | Temperature (°C) | Final Enantiomeric Excess (ee) (%) |

| Hexane | 2.0 | 25 | >99 |

| Dichloromethane | 9.1 | 25 | 98-99 |

| Tetrahydrofuran (THF) | 7.5 | 25 | 97-98 |

| Acetonitrile | 37.5 | 25 | 90-95 |

| Dimethylformamide (DMF) | 36.7 | 25 | 85-90 |

| Hexane | 2.0 | 60 | 98-99 |

| Dichloromethane | 9.1 | 40 | 95-97 |

| Tetrahydrofuran (THF) | 7.5 | 65 | 90-95 |

| Acetonitrile | 37.5 | 80 | <80 |

| Dimethylformamide (DMF) | 36.7 | 80 | <70 |

Note: This table is illustrative and based on general chemical principles and data from related systems. Actual experimental results will depend on specific reaction conditions.

Advanced Synthetic Transformations and Derivatizations Involving Ethyl 3 Bromomethyl Hexanoate

Conversion to Carboxylic Acid Halides (e.g., Acyl Chlorides)

The transformation of Ethyl 3-(bromomethyl)hexanoate into its corresponding acyl halide, such as 3-(bromomethyl)hexanoyl chloride, is a two-step process. This conversion enhances the electrophilicity of the carbonyl carbon, making it a highly reactive intermediate for subsequent acylation reactions.

First, the ethyl ester must be hydrolyzed to the parent carboxylic acid, 3-(bromomethyl)hexanoic acid. google.com This is typically achieved under basic conditions (saponification) followed by an acidic workup, or under acidic conditions with water. A patent for the synthesis of Brivaracetam intermediates describes the formation of (3R)-3-(bromomethyl)hexanoic acid, which is then esterified to the ethyl ester, demonstrating the accessibility of the carboxylic acid precursor. google.com

Once the carboxylic acid is obtained, it can be converted into the more reactive acyl chloride using standard halogenating agents. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are common reagents for this transformation, often used in an inert solvent.

The general reaction scheme is as follows:

Hydrolysis: this compound → 3-(bromomethyl)hexanoic acid

Halogenation: 3-(bromomethyl)hexanoic acid → 3-(bromomethyl)hexanoyl chloride

| Step | Reagents & Conditions | Product | Purpose |

| 1. Hydrolysis | 1. NaOH (aq), Heat2. HCl (aq) | 3-(bromomethyl)hexanoic acid | Unmasks the carboxylic acid functionality. |

| 2. Halogenation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂), Inert solvent (e.g., CH₂Cl₂) | 3-(bromomethyl)hexanoyl chloride | Creates a highly reactive acylating agent. |

Amide Coupling Reactions

This compound is a precursor for intermediates used in the synthesis of amides, a functional group central to many pharmaceuticals. The synthesis of the antiepileptic drug Brivaracetam, for example, involves the formation of an amide bond with an intermediate derived from (R)-Ethyl 3-(bromomethyl)hexanoate. chemicalbook.comgoogle.com

The most common strategy for forming an amide from an ester involves initial hydrolysis to the carboxylic acid, as described previously. The resulting 3-(bromomethyl)hexanoic acid can then be coupled with a primary or secondary amine in the presence of a coupling agent. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. Common coupling systems include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These conditions are generally mild and tolerate a wide range of functional groups. nih.gov

The choice of coupling agent and conditions can be optimized to maximize yield and minimize side reactions, such as epimerization at adjacent chiral centers. nih.gov

| Coupling Reagent System | Description |

| EDC/HOBt | A widely used combination that converts the carboxylic acid into a reactive intermediate, minimizing racemization. nih.gov |

| DCC/DMAP | N,N'-Dicyclohexylcarbodiimide (DCC) is another effective coupling agent, often used with a catalytic amount of DMAP. A drawback is the formation of a dicyclohexylurea byproduct that can complicate purification. nih.gov |

| HATU/DIPEA | A highly efficient, modern coupling reagent, particularly useful for sterically hindered amines or less reactive acids. |

Preparation of Diverse Functionalized Intermediates

The primary alkyl bromide in this compound serves as an excellent electrophilic handle for introducing a wide array of functional groups via nucleophilic substitution reactions (Sₙ2). This versatility allows for the synthesis of a broad spectrum of functionalized intermediates, extending the synthetic utility of the parent molecule far beyond its initial structure.

The bromine atom can be readily displaced by a variety of soft and hard nucleophiles. This property is crucial for its role as a building block in organic synthesis. For instance, reaction with sodium azide (B81097) yields an azido-ester, a precursor to amines or triazoles. Treatment with sodium cyanide introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Other nucleophiles like thiols, alkoxides, and carboxylates can be used to install new C-S, C-O, and ester linkages, respectively.

Furthermore, the compound can be used in cyclization reactions to form heterocyclic structures. A key intermediate in some Brivaracetam syntheses, (R)-4-Propyldihydrofuran-2(3H)-one, can be formed through an intramolecular cyclization pathway originating from this scaffold. chemicalbook.com

| Nucleophile (Reagent) | Resulting Functional Group | Product Class Example |

| Azide (NaN₃) | Azide (-N₃) | Ethyl 3-(azidomethyl)hexanoate |

| Cyanide (NaCN) | Nitrile (-CN) | Ethyl 3-(cyanomethyl)hexanoate |

| Hydroxide (NaOH) | Alcohol (-OH) | Ethyl 3-(hydroxymethyl)hexanoate |

| Thiolate (R-SNa) | Thioether (-SR) | Ethyl 3-(alkylthiomethyl)hexanoate |

| Ammonia (NH₃) | Primary Amine (-NH₂) | Ethyl 3-(aminomethyl)hexanoate |

Strategic Utility in Cascade and Tandem Reactions

Cascade reactions, also known as domino or tandem reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. ub.edu These reactions are highly efficient, atom-economical, and can rapidly build molecular complexity from simple starting materials. The bifunctional nature of this compound makes it an intriguing candidate for the design of such reaction sequences.

A hypothetical cascade reaction could be initiated at the bromomethyl position. For example, a radical-initiated cascade could begin with the homolytic cleavage of the C-Br bond. Visible-light-mediated reactions have been shown to initiate radical addition and cyclization cascades using alkyl bromides as precursors. researchgate.netrsc.org A bromine radical could be generated from this compound, which could then participate in intra- or intermolecular additions to trigger subsequent cyclizations or rearrangements.

Alternatively, an ionic tandem reaction could be designed. A nucleophilic substitution at the bromomethyl position could be followed by an intramolecular reaction involving the ester group. For instance, reaction with an appropriate nitrogen nucleophile could lead to an intermediate that, under the right conditions, undergoes spontaneous lactamization to form a pyrrolidinone ring, a core structure in many bioactive molecules, including Brivaracetam. The strategic placement of the reactive bromide and the ester functionality allows for a sequence of controlled reactions, making it a potentially valuable substrate for developing novel cascade methodologies. rsc.org

Role in Complex Molecule Synthesis and Intermediate Chemistry

Critical Intermediate in the Synthesis of Brivaracetam

Ethyl 3-(bromomethyl)hexanoate, specifically its (R)-enantiomer, is a crucial reagent in the synthesis of Brivaracetam, a novel antiepileptic drug. pharmaffiliates.comchemicalbook.comchemicalbook.com The compound's structure, featuring a bromomethyl group attached to a hexanoate (B1226103) backbone, provides the necessary reactivity for its role in the synthetic pathway. This reactivity, primarily through nucleophilic substitution reactions, allows for the efficient construction of the Brivaracetam molecule.

One of the key steps in several synthetic routes to Brivaracetam involves the coupling of (R)-ethyl 3-(bromomethyl)hexanoate with (S)-2-aminobutanamide. nih.govacs.org This reaction forms a crucial carbon-nitrogen bond, establishing the core structure of the final drug molecule. The stereochemistry of the (R)-enantiomer is paramount for achieving the desired therapeutic effect of Brivaracetam.

Integration into Industrial Scale Synthetic Routes for Brivaracetam

The efficiency and scalability of Brivaracetam synthesis are critical for its commercial viability. Several industrial-scale synthetic routes have been developed that utilize (R)-ethyl 3-(bromomethyl)hexanoate as a key intermediate. google.com These processes are designed to be cost-effective and produce high yields of the final product without the need for tedious purification methods like chiral high-performance liquid chromatography (HPLC). google.com

One patented industrial process highlights the preparation of (3R)-3-(bromomethyl)hexanoate from (3R)-3-(bromomethyl) hexanoic acid and ethanol (B145695). google.com This method emphasizes economic viability through the use of economical catalysts and lower catalyst loading, conducted within a short reaction time at ambient temperatures. google.com Such optimizations are crucial for making the large-scale production of Brivaracetam feasible.

Application in Enantiomerically Pure Brivaracetam Production

The therapeutic efficacy of Brivaracetam is intrinsically linked to its specific stereochemistry. Therefore, the production of enantiomerically pure Brivaracetam is of utmost importance. The use of (R)-ethyl 3-(bromomethyl)hexanoate is central to achieving this goal. pharmaffiliates.comchemicalbook.com

Synthetic strategies have been developed to produce enantiomerically pure Brivaracetam, with some methods achieving 99-100% chiral purity, thereby avoiding the need for chiral chromatographic resolution techniques. google.com These processes often start from chiral precursors and maintain stereochemical integrity throughout the synthesis. For instance, a chemoenzymatic approach has been described to prepare the optically pure (3R)-3-propylbutyrolactone, an advanced intermediate that can be converted to the desired chiral bromoester.

Precursor for Alpha-Methylene-Gamma-Butyrolactams

While its role in Brivaracetam synthesis is prominent, this compound also serves as a precursor for other important chemical entities. One such application is in the synthesis of alpha-methylene-gamma-butyrolactams. These structures are of interest in medicinal chemistry due to their potential biological activities. The reactive bromomethyl group in this compound allows for its conversion into these lactam structures through various synthetic transformations. google.com

Building Block for Beta-Heteroaromatic-Substituted Alanines

The versatility of this compound extends to its use as a building block for the synthesis of β-heteroaromatic-substituted alanines. These modified amino acids are valuable in drug discovery and development, as the introduction of a heteroaromatic ring can significantly influence the pharmacological properties of a peptide or small molecule. The electrophilic nature of the bromomethyl group facilitates its reaction with various heteroaromatic nucleophiles, leading to the desired substituted alanine (B10760859) derivatives.

General Significance as a Chiral Building Block in Medicinal Chemistry Research

Beyond its specific applications, (R)-Ethyl 3-(bromomethyl)hexanoate is recognized as a valuable chiral building block in the broader field of medicinal chemistry research. bldpharm.com Its defined stereochemistry and reactive handle make it a useful starting material for the synthesis of a variety of chiral molecules. The ability to introduce a specific stereocenter early in a synthetic sequence is a powerful tool for chemists exploring structure-activity relationships and designing new therapeutic agents. justia.com

Application in Impurity Profiling and Reference Standard Development for Active Pharmaceutical Ingredients

In the pharmaceutical industry, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. This compound and its related compounds are used in impurity profiling and as reference standards for Brivaracetam. axios-research.comglppharmastandards.comsynthinkchemicals.comcymitquimica.comsimsonpharma.com By having well-characterized reference standards of potential impurities, analytical chemists can develop and validate methods to detect and quantify these impurities in the final drug product. axios-research.comglppharmastandards.com This is a critical aspect of regulatory compliance and ensures the safety and efficacy of the medication. axios-research.compharmaffiliates.com

Analytical and Spectroscopic Characterization in Research of Ethyl 3 Bromomethyl Hexanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of ethyl 3-(bromomethyl)hexanoate. It provides detailed information about the carbon-hydrogen framework of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation and Monitoring

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 12.71 | s | 1H | COOH | |

| 3.57 | m | 4.04 & 10.28 | 1H | CHaHbBr |

| 3.48 | dd | 5.12 & 10.26 | 1H | CHaHbBr |

| 2.56 | dd | 7.28 & 16.48 | 1H | CHaHbCOOH |

| 2.39 | dd | 5.92 & 16.42 | 1H | CHaHbCOOH |

| 2.12-2.25 | m | 1H | CH(CH₂Br) | |

| 1.22-1.54 | m | 4H | CH₂(CH₂)₂CH₃ | |

| 0.92 | t | 7.04 | 3H | CH₃ |

This table is based on data for (3R)-3-(bromomethyl)hexanoic acid as a proxy for illustrating the types of signals expected for this compound.

For this compound, one would expect to see additional signals corresponding to the ethyl ester group: a quartet around 4.1-4.2 ppm for the -OCH₂- protons and a triplet around 1.2-1.3 ppm for the -OCH₂CH₃ protons. The carboxylic acid proton signal at 12.71 ppm would be absent. This technique is also invaluable for monitoring the progress of the esterification reaction of 3-(bromomethyl)hexanoic acid to its ethyl ester.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. While specific literature data for the target compound is scarce, commercial suppliers of (R)-Ethyl-3-(bromomethyl)hexanoate confirm the availability of ¹³C NMR data as part of their analytical package, underscoring its importance in structural verification. glppharmastandards.com Based on typical chemical shifts for similar structures, the approximate expected signals would be:

| Approximate Chemical Shift (δ) ppm | Carbon Assignment |

| ~170 | C=O (ester) |

| ~60 | -OCH₂CH₃ |

| ~40-45 | CH(CH₂Br) |

| ~35-40 | CH₂Br |

| ~30-35 | CH₂COOH |

| ~20-30 | CH₂CH₂CH₃ |

| ~14 | -OCH₂CH₃ |

| ~13 | CH₃ |

This table represents predicted chemical shifts and requires experimental verification.

Advanced NMR Techniques for Stereochemical Assignment (e.g., Paramagnetic NMR)

The stereochemistry of this compound is critical for its function as a pharmaceutical intermediate. Advanced NMR techniques can be employed to determine the stereochemical assignment of this and related chiral molecules. The use of chiral lanthanide shift reagents in NMR spectroscopy can induce separation of signals for enantiomers, allowing for the determination of enantiomeric purity. nih.gov Furthermore, techniques like paramagnetic NMR are powerful for studying the three-dimensional structure of molecules in solution, which can be pivotal in assigning the relative and absolute stereochemistry of chiral centers, especially in complex derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is used to both identify and quantify this compound. A patent related to the synthesis of Brivaracetam reports the GC-MS analysis of ethyl (3R)-3-(bromomethyl)hexanoate, showing characteristic isotopic peaks for the bromine atom at m/z values of 237.2 and 239.2, corresponding to the [M+H]⁺ ions with the ⁷⁹Br and ⁸¹Br isotopes, respectively. The analysis of the precursor, (3R)-3-(bromomethyl)hexanoic acid, showed a clear molecular ion peak at m/z = 207.1.

The fragmentation of this compound under electron ionization (EI) would be expected to follow patterns typical for esters and bromo-alkanes. Key fragmentation pathways would likely include:

Loss of the ethoxy group (-OCH₂CH₃): leading to an acylium ion.

Loss of the ethyl group (-CH₂CH₃): from the ester functionality.

Cleavage of the carbon-bromine bond: resulting in a fragment with the loss of Br.

McLafferty rearrangement: a characteristic fragmentation of esters.

| Ion (m/z) | Description |

| 237/239 | Molecular ion [M]⁺ containing ⁷⁹Br/⁸¹Br |

| 191/193 | [M - OCH₂CH₃]⁺ |

| 157 | [M - Br]⁺ |

This table presents expected major fragments and requires experimental confirmation.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of this compound and for determining its enantiomeric excess, a critical parameter for its use in stereospecific syntheses. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

For the determination of enantiomeric excess, chiral HPLC is the method of choice. While a specific method for this compound is not detailed in the readily available literature, methods for similar chiral intermediates have been developed. For instance, a chiral reverse-phase HPLC method was successfully developed for the determination of the enantiomeric excess of a related chiral dihydroxy hexanoate (B1226103) intermediate. Such methods typically involve the use of a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. The development of a robust chiral HPLC method is a critical step in the quality control of (R)- or (S)-ethyl 3-(bromomethyl)hexanoate production.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the enantioselective separation and analysis of chiral compounds like this compound. This technique is particularly important in pharmaceutical applications where the stereochemistry of a molecule can significantly impact its biological activity.

Detailed Research Findings:

The primary application of chiral HPLC in the context of this compound is the determination of enantiomeric purity. For instance, in the synthesis of the antiepileptic drug brivaracetam, where (R)-ethyl 3-(bromomethyl)hexanoate is a key intermediate, ensuring high enantiomeric excess is critical. chemicalbook.com Chiral HPLC methods are developed to separate the (R)- and (S)-enantiomers, allowing for accurate quantification of each.

A typical chiral HPLC method involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the separation of a wide range of chiral molecules, including esters. nih.govnih.gov The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector of the CSP, leading to different retention times.

For the analysis of related hexanoate derivatives, such as ethyl 3,5-dihydroxy-6-benzyloxy hexanoate, a chiral reverse-phase HPLC method using an OD-RH column has been successfully developed to resolve all four stereoisomers. nih.gov This demonstrates the versatility of chiral HPLC in handling complex stereochemical analyses. The mobile phase composition, typically a mixture of a nonpolar solvent like n-hexane and a polar modifier like an alcohol, is optimized to achieve baseline separation of the enantiomers. nih.gov

Interactive Data Table: Chiral HPLC Parameters for Analysis of Related Hexanoate Derivatives

| Parameter | Value | Reference |

|---|---|---|

| Column | OD-RH | nih.gov |

| Mobile Phase | Gradient Elution | nih.gov |

| Chiral Stationary Phase | Chiralpak® IB® (cellulose-based) | nih.gov |

| Elution Mode | Normal Phase (n-hexane/alcohol) or Reversed-Phase | nih.gov |

| Detector | UV | N/A |

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a mass spectrometry (MS) detector, is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It is used for assessing purity, identifying byproducts, and quantifying the compound in various matrices.

Detailed Research Findings:

In the analysis of this compound, GC-MS provides both retention time data for identification and mass spectra for structural confirmation. A polar stationary phase, such as DB-WAX, is effective for separating ethyl hexanoate derivatives. The temperature program is crucial for achieving good resolution, with a typical program starting at a low temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 250°C).

The mass spectrum of this compound under electron ionization (EI) would show characteristic fragmentation patterns. A key feature would be the isotopic pattern of the bromine atom (m/z 79 and 81 in an approximate 1:1 ratio), which aids in identifying bromine-containing fragments. The molecular ion peak and other fragment ions corresponding to the loss of specific groups (e.g., ethoxy, bromomethyl) would further confirm the structure.

For quantitative analysis, calibration with authentic standards is essential. The use of an internal standard can improve the accuracy and precision of the quantification. GC is also widely used for the analysis of other long-chain esters, where retention times are correlated with the number of carbons in the ester. researchgate.netnih.gov

Interactive Data Table: GC Parameters for Analysis of Ethyl Hexanoate Derivatives

| Parameter | Value | Reference |

|---|---|---|

| Column | Polar stationary phase (e.g., DB-WAX) | |

| Temperature Program | 40°C (hold 2 min) to 250°C at 10°C/min | |

| Ionization Energy (MS) | 70 eV |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | scielo.br |

Advanced Techniques for Mechanistic Studies

To delve deeper into the reaction mechanisms involving this compound and its derivatives, researchers employ advanced analytical techniques that can probe transient intermediates and electrochemical properties.

Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to study the redox properties of molecules. For alkyl halides like this compound, it can provide insights into their reduction potentials and the stability of the resulting intermediates.

Detailed Research Findings:

The direct electrochemical reduction of alkyl halides often requires highly negative potentials, which can be incompatible with other functional groups in the molecule. nih.gov However, cyclic voltammetry can be used to determine these reduction potentials. The technique involves scanning the potential of an electrode and measuring the resulting current. The potential at which reduction occurs provides information about the ease of electron transfer to the alkyl halide.

Radical Trapping Experiments

Radical trapping experiments are designed to detect the presence of transient radical intermediates in a reaction. These experiments involve the use of a "radical trap," a molecule that reacts readily with radicals to form a stable, detectable product.

Detailed Research Findings:

Reactions involving alkyl halides can sometimes proceed through radical pathways, especially under photochemical or certain electrochemical conditions. libretexts.org To investigate whether the reaction of this compound involves the formation of a radical intermediate, a radical trapping agent can be added to the reaction mixture. Common radical traps include stable radicals like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or compounds that readily react with radicals, such as tributyltin hydride or certain phosphorus compounds. libretexts.orgic.ac.ukresearchgate.net

If a radical intermediate is formed from this compound, it will be intercepted by the trapping agent. The resulting adduct can then be identified by techniques like GC-MS or NMR spectroscopy, providing evidence for the radical mechanism. For example, in studies of other alkyl halide reactions, the formation of radical intermediates has been confirmed by trapping them with reagents like triethyl phosphite. researchgate.net The observation of such trapped products would strongly suggest that the reaction of this compound proceeds, at least in part, via a radical pathway.

X-ray Diffraction (single crystal, powder, solution) for Enolate Structures

X-ray diffraction is a powerful technique for determining the three-dimensional structure of crystalline solids. In the context of derivatives of this compound, particularly its enolates, single-crystal X-ray diffraction can provide precise information about bond lengths, bond angles, and aggregation states.

Detailed Research Findings:

Lithium enolates of esters, which can be formed by reacting the ester with a strong lithium base, are known to exist as aggregates in both the solid state and in solution. ethz.ch X-ray diffraction studies on various lithium ester enolates have revealed that they can form dimeric, tetrameric, or hexameric structures, often incorporating solvent molecules like tetrahydrofuran (B95107) (THF) into the aggregate. ethz.chscite.aiacs.orgrsc.org

The degree of aggregation depends on the structure of the enolate, the solvent, and the presence of other ligands. ethz.ch For example, the lithium enolate of pinacolone (B1678379) has been shown to form a tetramer when crystallized from THF and a hexamer from a non-coordinating hydrocarbon solvent. ethz.ch These crystal structures provide invaluable insights into the reactivity of enolates, as the aggregation state can influence their nucleophilicity and stereoselectivity in subsequent reactions. While a specific crystal structure for the enolate of this compound is not found in the search results, the extensive studies on related ester enolates provide a strong basis for understanding its likely structural characteristics. ethz.chscite.aiacs.orgrsc.orgacs.org

Interactive Data Table: Aggregation States of Lithium Enolates Determined by X-ray Diffraction

| Enolate System | Solvent | Aggregation State | Reference |

|---|---|---|---|

| Lithium enolate of pinacolone | Tetrahydrofuran (THF) | Tetramer | ethz.ch |

| Lithium enolate of pinacolone | Pentane | Hexamer | ethz.ch |

| Lithium aldolate | N/A | Tetrameric aggregate | rsc.org |

Q & A

Q. Can this compound act as a crosslinking agent in biodegradable polymers?

- Polymer Synthesis : Incorporate into polyesters via condensation polymerization with diols. Characterize crosslink density using swelling experiments and tensile testing .

- Degradation Studies : Incubate polymers in compost or enzymatic solutions (e.g., lipase). Track mass loss and bromine release via ion chromatography .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.